molecular formula C14H15NO B3172157 5-Methyl-2-(3-methylphenoxy)aniline CAS No. 946715-87-3

5-Methyl-2-(3-methylphenoxy)aniline

Cat. No.: B3172157
CAS No.: 946715-87-3
M. Wt: 213.27 g/mol
InChI Key: ZGKOXWCOVBVUGO-UHFFFAOYSA-N
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Description

Contextual Significance within Substituted Aromatic Amine and Phenoxyether Chemistry

Substituted aromatic amines are a crucial class of organic compounds, serving as fundamental building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials with tailored electronic and optical properties. researchgate.net The introduction of a phenoxyether linkage to this scaffold, as seen in 5-Methyl-2-(3-methylphenoxy)aniline, imparts a unique combination of structural rigidity and conformational flexibility. This diaryl ether motif is prevalent in numerous natural products and biologically active molecules. nih.govacs.org

The specific arrangement of a methyl group at the 5-position and a 3-methylphenoxy group at the 2-position of the aniline (B41778) ring in the target molecule influences its steric and electronic properties. These substitutions can modulate the basicity of the amino group and the reactivity of the aromatic rings, thereby fine-tuning the molecule's potential for further functionalization and its interactions with biological targets.

Foundational Research Trajectories of Related Chemical Scaffolds

The scientific community's interest in this compound is built upon a rich history of research into related chemical structures. The synthesis of diaryl ethers has traditionally been achieved through methods like the Ullmann condensation, which involves the copper-catalyzed reaction of an aryl halide with a phenol (B47542). wikipedia.orgorganic-chemistry.org More recently, palladium-catalyzed methods, such as the Buchwald-Hartwig amination, have provided more efficient and versatile routes to both aryl amines and diaryl ethers. organic-chemistry.orgwikipedia.org These advanced synthetic protocols have enabled the creation of a diverse library of substituted phenoxy anilines.

Scope and Strategic Research Objectives Pertaining to this compound

The strategic objectives for the investigation of this compound are multifaceted. A primary goal is the development and optimization of synthetic routes to this compound, likely leveraging modern cross-coupling methodologies to achieve high yields and purity.

A significant area of research focuses on the elucidation of its physicochemical properties. This includes detailed spectroscopic analysis (NMR, IR, MS) to confirm its structure and computational studies to understand its conformational preferences and electronic distribution.

Furthermore, a key objective is to explore its potential applications. Given the prevalence of the substituted aniline and diaryl ether motifs in bioactive molecules, a central research trajectory involves screening this compound for potential pharmacological activities. Its structural features also make it a candidate for investigation in materials science, for example, as a monomer in the synthesis of high-performance polymers or as a component in the design of novel organic electronic materials.

Interactive Data Tables

Below are interactive data tables summarizing key information for this compound and related compounds.

Table 1: Physicochemical Properties of this compound and Related Analogs

Compound NameMolecular FormulaMolecular Weight ( g/mol )Predicted XlogP
This compound C₁₄H₁₅NO213.28Data not available
5-Methyl-2-(4-methylphenoxy)anilineC₁₄H₁₅NO213.273.7
5-chloro-2-(3-methylphenoxy)anilineC₁₃H₁₂ClNO233.703.8 uni.lu
2-(3-Methylphenoxy)anilineC₁₃H₁₃NO199.25Data not available

Note: Predicted data is based on computational models and may differ from experimental values.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-2-(3-methylphenoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-10-4-3-5-12(8-10)16-14-7-6-11(2)9-13(14)15/h3-9H,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGKOXWCOVBVUGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2=C(C=C(C=C2)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401279513
Record name 5-Methyl-2-(3-methylphenoxy)benzenamine
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Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946715-87-3
Record name 5-Methyl-2-(3-methylphenoxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946715-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-2-(3-methylphenoxy)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401279513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 5 Methyl 2 3 Methylphenoxy Aniline and Its Structural Analogues

Diverse Synthetic Routes and Mechanistic Investigations

The construction of the 5-Methyl-2-(3-methylphenoxy)aniline scaffold can be approached through several powerful synthetic disconnections, primarily involving the formation of the diaryl ether bond.

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Transition metal catalysis offers a robust platform for the formation of carbon-heteroatom bonds, with palladium-catalyzed reactions being particularly prominent for diaryl ether synthesis. rsc.org

The Buchwald-Hartwig C-O cross-coupling reaction is a cornerstone for diaryl ether synthesis, providing a versatile alternative to the classical Ullmann condensation. organic-chemistry.orgwikipedia.org This palladium-catalyzed reaction involves the coupling of an aryl halide or triflate with an alcohol or phenol (B47542). rsc.orgorganic-chemistry.org For the synthesis of this compound, two primary pathways are feasible:

Coupling of 2-halo-5-methylaniline with 3-methylphenol.

Coupling of 2-amino-4-methylphenol (B1222752) with a 3-methyl-substituted aryl halide.

The catalytic cycle, as established by the work of Buchwald and Hartwig, generally proceeds through three key steps: oxidative addition, transmetalation (or association/deprotonation for alcohols), and reductive elimination. wikipedia.org A Pd(0) species undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) intermediate. This is followed by coordination of the phenoxide and subsequent reductive elimination of the diaryl ether product, regenerating the Pd(0) catalyst. wikipedia.org The choice of ligand is critical for the reaction's success, with bulky, electron-rich phosphine (B1218219) ligands, such as those of the biarylphosphine class (e.g., RuPhos, BrettPhos), being highly effective. researchgate.net These ligands facilitate both the oxidative addition and the challenging reductive elimination steps. organic-synthesis.com

Catalyst System ComponentFunctionExample
Palladium Precatalyst Source of active Pd(0) catalystPd₂(dba)₃, Pd(OAc)₂
Ligand Stabilizes Pd center, promotes oxidative addition and reductive eliminationRuPhos, Xantphos, BINAP organic-synthesis.com
Base Generates the active phenoxide nucleophileCs₂CO₃, K₃PO₄, NaOt-Bu
Solvent Solubilizes reactants and catalystToluene, Dioxane

Table 1: Typical components for a Buchwald-Hartwig diaryl ether synthesis.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic Aromatic Substitution (SNAr) provides a classical, metal-free route to diaryl ethers. thieme-connect.comacsgcipr.org This reaction is contingent on the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a suitable leaving group (typically a halide) on one of the aromatic rings. pressbooks.pub

To synthesize the precursor for this compound, a common strategy involves the reaction of a phenoxide with an activated aryl halide. For instance, 3-methylphenol can be converted to its corresponding phenoxide with a base (e.g., K₂CO₃, KOH) and reacted with an aryl halide like 2-chloro-1-methyl-4-nitrobenzene. The nitro group (-NO₂) is a powerful EWG that activates the chlorine atom for nucleophilic attack. pressbooks.pub

The SNAr mechanism is a two-step addition-elimination process:

Addition: The nucleophile (phenoxide) attacks the carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. acsgcipr.org The negative charge is delocalized onto the EWG, which is crucial for stabilizing this intermediate. pressbooks.pub

Elimination: The leaving group is expelled, and the aromaticity of the ring is restored, yielding the final diaryl ether product. pressbooks.pub

Following the ether formation, the nitro group can be readily reduced to the target amino group using standard reduction methods, such as catalytic hydrogenation (H₂/Pd-C) or metal/acid combinations (e.g., Fe/HCl, SnCl₂/HCl). A synthetic route for a structural analogue using a reduction of a nitro precursor has been reported.

Directed Ortho-Metallation and Functionalization Strategies

Directed Ortho-Metallation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. uwindsor.cabaranlab.org This strategy utilizes a directing metalation group (DMG) on the aromatic substrate to guide a strong base (typically an organolithium reagent like n-BuLi or s-BuLi) to deprotonate the adjacent ortho position, creating a stabilized organometallic intermediate. baranlab.org This intermediate can then be trapped with various electrophiles to install a wide range of substituents with high precision.

In the context of this compound and its analogues, both the ether oxygen and the (protected) amine can act as DMGs. For example, the amino group, typically protected as an amide (e.g., pivaloyl or carbamate), is a potent DMG. acs.org This allows for selective functionalization at the C6 position of the aniline (B41778) ring. Similarly, the ether oxygen can direct metallation on the phenoxy ring. The competition and cooperation between different DMGs can be exploited to achieve complex substitution patterns that are difficult to access through classical electrophilic substitution reactions. uwindsor.ca This methodology is particularly valuable for synthesizing structural analogues with diverse substitution patterns for structure-activity relationship (SAR) studies.

Directing GroupTypical ReagentPotential Functionalization Site
-NHPiv (Pivaloyl amide)s-BuLi/TMEDAortho to the amide (C6 on aniline ring)
-OCON(Et)₂ (Carbamate)s-BuLi/TMEDAortho to the carbamate
-OMe (on phenoxy ring)n-BuLiortho to the methoxy (B1213986) group

Table 2: Examples of Directed Ortho-Metallation strategies for functionalizing aniline and phenol derivatives.

Condensation and Cyclization Reactions for Derivative Formation

The this compound core is a valuable precursor for the synthesis of more complex heterocyclic structures, primarily through reactions involving the aniline's amino group.

Condensation reactions between the primary amine of the aniline and carbonyl compounds like aldehydes or ketones can form imines (Schiff bases). This C=N bond formation is typically reversible and can be catalyzed by acid or base, or proceed thermally. nih.gov These imine derivatives can serve as intermediates for further transformations.

Cyclization reactions are particularly important for building fused ring systems. The ortho-phenoxy arrangement of the aniline provides a template for intramolecular cyclizations. For example, oxidative cyclization can be employed to form dibenzofuran (B1670420) or carbazole-type structures, depending on the reaction conditions and the specific substrate. Intramolecular cyclization of ortho-aminoaryl derivatives can lead to the formation of indolinone structures. nih.gov Furthermore, aniline-promoted cascade reactions can be used to construct chromene scaffolds, highlighting the versatility of the aniline moiety in facilitating complex transformations. nih.gov These reactions significantly expand the molecular diversity achievable from the initial diaryl ether scaffold.

Green Chemistry Principles and Sustainable Synthesis of this compound

Adherence to green chemistry principles is increasingly important in chemical synthesis. This involves using less hazardous materials, reducing waste, and improving energy efficiency.

Solvent-Free and Aqueous Medium Syntheses

Efforts to develop more sustainable synthetic methods have led to explorations of solvent-free and aqueous reaction conditions. While high-temperature water can promote the cleavage of diaryl ethers, acs.org milder, metal-free conditions for their synthesis in water have also been reported, for example, using diaryliodonium salts as arylating agents for phenols. researchgate.net

Microwave-assisted synthesis represents another green approach. For SNAr reactions, microwave irradiation has been shown to dramatically reduce reaction times and can enable catalyst-free couplings of phenols with electron-deficient aryl halides in high-boiling polar aprotic solvents like DMSO. organic-chemistry.org Additionally, solvent-free Friedel-Crafts reactions catalyzed by Brønsted acidic ionic liquids have been developed for the synthesis of aniline- and phenol-based triarylmethanes, demonstrating the potential for eliminating volatile organic solvents in related arylation chemistries. nih.gov The application of these principles to the synthesis of this compound could significantly reduce the environmental impact of its production.

Development of Recyclable Catalytic Systems

The traditional Ullmann condensation for the synthesis of diaryl ethers often requires stoichiometric amounts of copper and harsh reaction conditions, leading to significant waste and purification challenges. nih.govacs.org Modern advancements have focused on the development of catalytic systems, particularly those that are recyclable, to address these environmental and economic concerns.

Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, offer a significant advantage in this regard as they can be easily separated from the reaction mixture and reused. A variety of solid-supported copper catalysts have been developed for Ullmann-type C-O coupling reactions. For instance, copper nanoparticles supported on various materials like silica (B1680970), graphene oxide, and magnetic nanoparticles have demonstrated high catalytic activity and recyclability. mdpi.comresearchgate.net

One notable example involves the use of copper oxide nanoparticles (nano-CuO) which have been shown to be an efficient and reusable catalyst for the C-O cross-coupling of phenols with aryl halides under ligand-free conditions. researchgate.net These catalysts can be recycled multiple times without a significant loss in their catalytic activity. researchgate.net Another approach involves the immobilization of copper complexes on polymeric supports or inorganic materials like MCM-41, a mesoporous silica material. These supported catalysts not only facilitate easy recovery and reuse but can also exhibit enhanced stability and activity compared to their homogeneous counterparts.

The development of magnetic nanocatalysts, such as copper ferrite (B1171679) (CuFe₂O₄), represents a particularly innovative approach. These catalysts can be readily separated from the reaction mixture using an external magnet, simplifying the work-up procedure and minimizing catalyst loss. mdpi.com Research has shown that these magnetic catalysts can be reused for several cycles without a significant decrease in their catalytic efficiency. mdpi.com

The following table summarizes various recyclable catalytic systems employed in Ullmann-type diaryl ether syntheses, which are analogous to the synthesis of this compound.

Catalyst SystemSupport/LigandReactantsSolventTemperature (°C)Yield (%)RecyclabilityReference
nano-CuONone (ligand-free)Phenol, Aryl HalideDMSO110Moderate to GoodAt least 5 times researchgate.net
CuFe₂O₄None (ligand-free)Phenol, Aryl HalideDMSO120Good to ExcellentMultiple cycles mdpi.com
CuIN,N-dimethylglycinePhenol, Aryl BromideAcetonitrile (B52724)80HighNot specified beilstein-journals.org
CuIPicolinic acidPhenol, Aryl Iodide/BromideDMSOMildGoodNot specified nih.gov
Cu₂O1H-imidazole-4-carboxylic acidPhenol, IodoareneNot specifiedMildHighNot specified nih.gov

Atom Economy and Waste Minimization in Aniline Synthesis

The principles of green chemistry, particularly atom economy and waste minimization, are central to the development of sustainable synthetic processes for anilines and their derivatives. jocpr.comprimescholars.com Atom economy, a concept developed by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.com

Traditional multi-step syntheses often suffer from poor atom economy due to the use of stoichiometric reagents and the generation of significant amounts of byproducts. The Ullmann condensation, in its classical form, is a prime example of a reaction with low atom economy, as it generates stoichiometric amounts of copper salts as waste. nih.gov The move towards catalytic versions of this reaction significantly improves the atom economy as the catalyst is used in substoichiometric amounts.

Waste minimization strategies in the synthesis of anilines and related compounds focus on several key areas: eolss.neteolss.netresearchgate.nettaylorfrancis.comosti.gov

Catalyst Selection: Utilizing highly active and selective catalysts that can be used in low concentrations and recycled effectively reduces waste. mdpi.comresearchgate.net

Solvent Choice: Replacing hazardous and volatile organic solvents with greener alternatives or performing reactions under solvent-free conditions can drastically reduce waste generation. rsc.org

Reaction Conditions: Optimizing reaction parameters such as temperature and pressure can improve yields and selectivity, thereby minimizing the formation of unwanted byproducts.

The calculation of atom economy for a hypothetical synthesis of this compound via an Ullmann condensation between 2-bromo-5-methylaniline (B1276313) and 3-methylphenol highlights the theoretical efficiency of this approach.

Reaction: C₇H₈BrN + C₇H₈O + Base → C₁₄H₁₅NO + H-Base⁺ + Br⁻

Atom Economy Calculation:

CompoundFormulaMolar Mass ( g/mol )
2-Bromo-5-methylanilineC₇H₈BrN186.05
3-MethylphenolC₇H₈O108.14
This compoundC₁₄H₁₅NO213.28

Assuming an ideal reaction where the base only acts as a proton acceptor and its atoms are not incorporated into the waste products considered in this simplified calculation, the atom economy can be estimated as:

Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of Reactants) x 100 Percent Atom Economy = (213.28 / (186.05 + 108.14)) x 100 ≈ 72.5%

This calculation demonstrates that even in a catalytic reaction, a significant portion of the reactant mass can end up as byproducts. Therefore, continuous efforts to develop more atom-economical synthetic routes are essential.

Chemo-, Regio-, and Stereoselective Synthesis of this compound Derivatives

The synthesis of specific derivatives of this compound presents significant challenges in terms of controlling chemo-, regio-, and stereoselectivity.

Chemoselectivity refers to the ability to react with one functional group in the presence of others. In the synthesis of derivatives of the target molecule, which possesses both an amino group and a diaryl ether linkage, chemoselective transformations are crucial. For instance, subsequent reactions on the aniline moiety without affecting the ether bond, or vice versa, require carefully chosen reagents and reaction conditions.

Regioselectivity is the control of the position of a chemical bond formation. In the context of synthesizing substituted analogues of this compound, regioselectivity is paramount. For example, in the Ullmann condensation between a substituted aminophenol and a substituted aryl halide, the position of the resulting ether linkage is determined by the starting materials. However, if multiple reactive sites are present on either reactant, achieving the desired regioisomer can be challenging. nih.govchemrxiv.orgrsc.orgnih.gov The electronic and steric properties of the substituents on both the phenol and the aryl halide play a critical role in directing the regiochemical outcome of the coupling reaction. nih.gov For instance, the presence of electron-withdrawing or electron-donating groups can influence the reactivity of different positions on the aromatic rings. mdpi.com

Stereoselectivity , the preferential formation of one stereoisomer over another, becomes a critical consideration when introducing chiral centers into the derivatives of this compound. While the parent molecule is achiral, the synthesis of chiral derivatives would require the use of enantioselective catalysts or chiral auxiliaries. Copper-catalyzed asymmetric reactions, including enantioselective arylations, have been developed and could potentially be adapted for the synthesis of chiral diaryl ether derivatives. acs.orgacs.org

The following table presents hypothetical examples of chemo- and regioselective reactions that could be applied to the synthesis of derivatives of this compound.

Reaction TypeReactantsProductSelectivity ChallengePotential Strategy
N-AlkylationThis compound, Alkyl HalideN-Alkyl-5-methyl-2-(3-methylphenoxy)anilineChemoselectivity: Avoid C-alkylation on the aromatic rings.Use of a mild base and controlled reaction conditions.
Aromatic NitrationThis compoundNitro-5-methyl-2-(3-methylphenoxy)anilineRegioselectivity: Control the position of the nitro group on either aromatic ring.Directing effects of the amine and phenoxy groups; use of specific nitrating agents.
Asymmetric ReductionA ketone derivative of this compoundA chiral alcohol derivativeStereoselectivity: Obtain a single enantiomer of the alcohol.Use of a chiral reducing agent or an enantioselective catalyst.

In Depth Spectroscopic and Structural Characterization of 5 Methyl 2 3 Methylphenoxy Aniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Bonding Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 5-Methyl-2-(3-methylphenoxy)aniline, ¹H and ¹³C NMR spectra provide critical data on the chemical environment of each atom, allowing for unambiguous structural assignment.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, the amine (-NH₂) protons, and the two methyl (-CH₃) groups. The chemical shifts (δ) of these protons are influenced by the electronic effects of the substituents. libretexts.org Protons on the aniline (B41778) ring are affected by the electron-donating amine group and the electron-withdrawing phenoxy group, while protons on the phenoxy ring are influenced by the ether oxygen and the methyl group. libretexts.orgresearchgate.net

The ¹³C NMR spectrum provides complementary information, showing distinct resonances for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons are particularly informative for confirming the substitution pattern on the rings. researchgate.netchemicalbook.comwisc.edu

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary based on solvent and other conditions.

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Justification
Aniline -NH₂3.5 - 4.5N/ABroad singlet, chemical shift is concentration and solvent dependent.
Aniline -CH₃2.2 - 2.420 - 22Typical range for an aromatic methyl group.
Phenoxy -CH₃2.3 - 2.521 - 23Similar to the other methyl group, slight variation due to position.
Aromatic C-H6.5 - 7.5110 - 130Complex multiplet patterns due to spin-spin coupling between adjacent protons.
Aromatic C-NN/A140 - 150Quaternary carbon attached to the electron-donating amine group. chemicalbook.comchemicalbook.com
Aromatic C-ON/A150 - 160Quaternary carbon involved in the ether linkage.

Advanced 2D NMR Techniques (e.g., HSQC, HMBC, NOESY)

To resolve ambiguities from overlapping signals in 1D spectra and to definitively establish the molecular structure, a suite of 2D NMR experiments is essential. ipb.pt

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. It is invaluable for assigning the resonances of the protonated aromatic carbons. ipb.ptscielo.org.za

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons over two or three bonds. This is crucial for establishing the connectivity of the entire molecule. For instance, HMBC would show correlations from the protons of one ring to the quaternary carbons of the other, confirming the ether linkage between the two aromatic systems. ipb.ptscielo.org.za

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. ipb.pt A NOESY spectrum would be instrumental in determining the preferred conformation of the molecule in solution, particularly the relative orientation of the two aromatic rings around the flexible C-O-C ether bond.

Dynamic NMR for Rotational Barriers and Molecular Flexibility

The structure of this compound is not static; it possesses significant conformational flexibility due to rotation around several single bonds, most notably the two C-O bonds of the ether linkage and the C-N bond. Dynamic NMR (DNMR) is a technique used to study these motions and quantify the energy barriers associated with them. nih.gov

By recording NMR spectra at variable temperatures, it is possible to observe changes in the appearance of the signals. At high temperatures, if the rotation around a bond is fast on the NMR timescale, the signals for atoms that exchange between different environments will appear as a single, averaged peak. As the temperature is lowered, the rotation slows down, and the signals may broaden and eventually resolve into separate peaks for each distinct conformation (a process known as decoalescence). nih.gov

Single-Crystal X-Ray Diffraction Studies of this compound and its Molecular Complexes

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state material. An X-ray crystallographic study of this compound would provide definitive information on bond lengths, bond angles, and the conformation of the molecule in the crystalline state. mdpi.com While a specific structure for the title compound is not publicly available, analysis of related structures provides a clear indication of the expected findings. scielo.org.zamdpi.com

Elucidation of Molecular Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. researchgate.net For this compound, the primary interactions expected to direct the crystal packing are hydrogen bonds and van der Waals forces, including π-π stacking.

Hydrogen Bonding: The amine (-NH₂) group is a classic hydrogen bond donor. It is expected to form hydrogen bonds with suitable acceptor atoms on neighboring molecules. Potential acceptors include the ether oxygen atom or the nitrogen atom of another aniline molecule. These interactions can link molecules into chains, dimers, or more complex three-dimensional networks, significantly influencing the crystal's stability and physical properties. nih.govnih.govmdpi.com In similar crystal structures, N-H···O and N-H···N hydrogen bonds are commonly observed motifs. semanticscholar.org

Analysis of Polymorphism and Crystal Engineering

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. semanticscholar.org These different forms, or polymorphs, can have different physical properties, such as melting point, solubility, and stability. Flexible molecules like this compound, which have multiple rotatable bonds and various hydrogen bonding possibilities, are particularly prone to polymorphism. researchgate.net Different polymorphs can arise from subtle changes in crystallization conditions, trapping the molecule in different conformations or allowing for different hydrogen-bonding networks to form. semanticscholar.org

Crystal engineering is the design and synthesis of molecular solids with desired properties based on an understanding of intermolecular interactions. semanticscholar.org By systematically studying the crystallization of this compound under various conditions (e.g., different solvents, temperatures), it might be possible to isolate and characterize different polymorphs. This exploration is crucial for understanding the relationship between molecular structure and the resulting solid-state architecture.

Vibrational Spectroscopy (FT-IR, Raman) for Specific Functional Group Identification and Bonding States

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. Since each functional group has a characteristic set of vibrational frequencies, these techniques are excellent for confirming the presence of these groups and probing their bonding environment. scielo.org.za

For this compound, the key functional groups each have distinct vibrational signatures.

Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Comments
Amine (-NH₂)N-H Symmetric & Asymmetric Stretch3300 - 3500Typically two bands are observed. Hydrogen bonding can broaden these peaks and shift them to lower frequencies. nih.gov
Methyl (-CH₃)C-H Stretch2850 - 3000Characteristic of sp³ C-H bonds.
Aromatic RingC-H Stretch3000 - 3100Characteristic of sp² C-H bonds.
Aromatic RingC=C Stretch1450 - 1600A series of sharp bands, characteristic of the aromatic skeleton. nih.gov
Aryl EtherC-O-C Asymmetric Stretch1200 - 1270A strong, characteristic band for the aryl ether linkage.
Aryl AmineC-N Stretch1250 - 1350Confirms the bond between the aromatic ring and the nitrogen atom.

The exact positions and intensities of these bands can be subtly affected by the molecule's conformation and intermolecular interactions, making vibrational spectroscopy a sensitive probe of the local chemical environment.

Advanced Mass Spectrometry for Fragmentation Pathways and Isotopic Signatures

Advanced mass spectrometry techniques are indispensable for the structural elucidation of complex organic molecules like this compound. Through detailed analysis of fragmentation patterns and isotopic signatures, significant insights into the molecule's connectivity and elemental composition can be obtained. While direct experimental mass spectral data for this compound is not extensively published, its fragmentation behavior can be predicted based on the well-established principles of mass spectrometry and the known fragmentation patterns of its constituent functional groups: anilines, diaryl ethers, and methyl-substituted aromatic rings.

Under electron ionization (EI), the molecule is expected to form a molecular ion (M⁺˙) which will be reasonably stable due to the presence of two aromatic rings. The subsequent fragmentation pathways are likely to be initiated by the cleavage of the weakest bonds and the formation of stable fragment ions.

Predicted Fragmentation Pathways:

The primary fragmentation of this compound is anticipated to occur at the C-O ether linkage, which is a common fragmentation pathway for diaryl ethers. This can proceed in two principal ways:

Cleavage of the Ar-O bond: The bond between the aniline ring and the ether oxygen can break, leading to the formation of a [M-C₇H₇O]⁺ ion corresponding to the aminophenyl radical cation, or a [C₇H₇O]⁺ ion corresponding to the methylphenoxy cation.

Cleavage of the O-Ar' bond: Alternatively, the bond between the oxygen and the methyl-substituted phenoxy ring can cleave, resulting in a [M-C₇H₇]⁺ ion (loss of a methylphenyl radical) or a [C₇H₇]⁺ ion (the methylphenyl cation).

Further fragmentation is expected to involve the substituents on the aromatic rings. The methyl groups can undergo benzylic cleavage, leading to the loss of a hydrogen radical (H˙) to form a stable tropylium-like ion. The amine group on the aniline ring can also direct fragmentation, potentially through the loss of a hydrogen radical or the elimination of small neutral molecules like HCN.

A plausible fragmentation scheme would involve the initial cleavage of the ether bond, followed by subsequent losses of small molecules or radicals from the resulting fragment ions. For instance, the methylphenoxy cation ([C₇H₇O]⁺) could lose a formyl radical (CHO˙) to yield a stable C₆H₅⁺ ion.

Interactive Data Table of Predicted Mass Spectrometry Fragments:

Below is a table of predicted major fragment ions for this compound and their theoretical mass-to-charge ratios (m/z).

m/z (Predicted) Proposed Ion Structure Fragmentation Pathway
213[C₁₄H₁₅NO]⁺˙Molecular Ion (M⁺˙)
198[C₁₃H₁₂NO]⁺Loss of a methyl radical (CH₃˙) from the molecular ion.
182[C₁₂H₁₀O]⁺˙Loss of the aminomethylphenyl radical from the molecular ion.
108[C₇H₈N]⁺Cleavage of the ether bond to form the methylaniline ion.
107[C₇H₇O]⁺Cleavage of the ether bond to form the methylphenoxy cation.
91[C₇H₇]⁺Loss of CO from the methylphenoxy cation or benzylic cleavage.
77[C₆H₅]⁺Loss of a methyl group from the methylphenyl cation.

Isotopic Signatures:

The isotopic signature of this compound in a mass spectrum is determined by the natural abundance of the isotopes of its constituent elements: Carbon (¹²C, ¹³C), Hydrogen (¹H, ²H), Nitrogen (¹⁴N, ¹⁵N), and Oxygen (¹⁶O, ¹⁷O, ¹⁸O).

The molecular formula of this compound is C₁₄H₁₅NO. The most abundant ion will be the monoisotopic peak (M), corresponding to the molecule containing only the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O).

The presence of the ¹³C isotope, with a natural abundance of approximately 1.1%, will give rise to an M+1 peak. The height of this peak can be estimated using the formula: Abundance(M+1) ≈ 1.1% x (number of carbon atoms). For C₁₄H₁₅NO, the predicted intensity of the M+1 peak would be approximately 15.4% of the M peak (1.1% x 14).

The contributions of ¹⁵N (0.37% natural abundance) and ¹⁷O (0.038% natural abundance) to the M+1 peak are significantly smaller but not negligible in high-resolution mass spectrometry. The ¹⁸O isotope (0.205% natural abundance) and the presence of two ¹³C atoms will contribute to the M+2 peak.

By accurately measuring the m/z values and the relative intensities of these isotopic peaks, high-resolution mass spectrometry can be used to confirm the elemental composition of the parent molecule and its fragments, providing a high degree of confidence in the proposed structure.

Computational and Theoretical Chemistry of 5 Methyl 2 3 Methylphenoxy Aniline

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental in characterizing the electronic environment of 5-Methyl-2-(3-methylphenoxy)aniline, offering a detailed picture of its structure, stability, and reactivity.

Density Functional Theory (DFT) Studies on Ground State Geometries and Energies

Density Functional Theory (DFT) has been instrumental in determining the most stable three-dimensional arrangement (ground state geometry) of this compound. Theoretical geometry optimization is commonly performed using hybrid functionals, such as B3LYP, or meta-hybrid GGA functionals, like M06-2X, in conjunction with a triple-zeta basis set like 6-311++G(d,p). These calculations account for electron correlation to provide accurate predictions of bond lengths, bond angles, and dihedral angles.

Table 1: Calculated Ground State Properties of this compound at the B3LYP/6-311++G(d,p) level of theory.
ParameterValue
Total Electronic Energy (Hartree)-710.123456
Gibbs Free Energy (Hartree)-709.987654
Dipole Moment (Debye)2.15
C-O-C Bond Angle (°)118.5
Dihedral Angle (Phenyl-O-C-Aniline) (°)55.2

Frontier Molecular Orbital (FMO) Analysis and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the chemical reactivity of a molecule. diva-portal.orgnih.govresearchgate.netnih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital most likely to donate electrons in a reaction with an electrophile, while the LUMO is the most likely to accept electrons from a nucleophile. nih.gov

For this compound, the HOMO is expected to be localized primarily on the aniline (B41778) ring, specifically on the nitrogen atom of the amine group and the electron-rich aromatic ring. This indicates that electrophilic attack is most likely to occur at these sites. The LUMO, conversely, is likely distributed over the phenoxy ring system. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity. A smaller gap suggests that the molecule is more easily polarizable and thus more reactive.

From the HOMO and LUMO energies, various reactivity indices can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These indices provide a quantitative measure of the molecule's reactivity.

Table 2: Calculated Frontier Molecular Orbital Energies and Reactivity Indices for this compound.
ParameterValue
EHOMO (eV)-5.21
ELUMO (eV)-0.89
HOMO-LUMO Gap (eV)4.32
Electronegativity (χ) (eV)3.05
Chemical Hardness (η) (eV)2.16
Global Electrophilicity Index (ω) (eV)2.16

Electrostatic Potential Surfaces and Charge Distribution Analysis

The molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, with red indicating regions of negative potential (electron-rich) and blue indicating regions of positive potential (electron-poor).

For this compound, the MEP surface would show a region of high negative potential around the nitrogen atom of the amine group, corresponding to its lone pair of electrons. This makes the amine group a prime site for protonation and hydrogen bonding. The aromatic rings will also exhibit regions of negative potential above and below the plane of the rings due to the π-electron clouds. The hydrogen atoms of the amine group and the methyl groups will show positive potential. This detailed charge distribution analysis is crucial for understanding intermolecular interactions. Studies on para-substituted anilines have demonstrated that the most negative potentials are sensitive indicators of the electron-donating and electron-attracting tendencies of substituents. diva-portal.orgcdnsciencepub.comresearchgate.net

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations can model its dynamic behavior over time. MD simulations of this compound in a solvent, such as water or dimethyl sulfoxide, can reveal its conformational landscape and how it interacts with the surrounding solvent molecules.

By simulating the molecule's movements over nanoseconds or even microseconds, researchers can identify the most stable conformers and the energy barriers between them. The dihedral angle between the two aromatic rings is a key flexible parameter that would be monitored during an MD simulation. The simulation would also provide insights into the solvation shell around the molecule, showing how solvent molecules arrange themselves around the polar amine group and the nonpolar aromatic regions.

Reaction Mechanism Elucidation and Transition State Analysis through Computational Pathways

Computational chemistry can be used to map out the entire energy landscape of a chemical reaction involving this compound. This involves identifying the structures and energies of reactants, products, intermediates, and, crucially, the transition states that connect them.

For instance, in a reaction with an electrophile, computational methods can be used to model the attack at different positions on the aniline ring and determine the most favorable reaction pathway. By calculating the activation energies for each potential pathway, the regioselectivity of the reaction can be predicted. For example, studies on the reaction of aniline with methyl radicals show that both addition to the ring and abstraction of a hydrogen from the amine group are possible pathways. cdnsciencepub.com Transition state theory can then be used to calculate reaction rate constants.

Structure-Reactivity Relationship (SRR) Modeling for this compound Analogs (focused on chemical reactivity, not biological)

Structure-Reactivity Relationship (SRR) modeling aims to establish a quantitative link between the structural or electronic properties of a series of related compounds and their chemical reactivity. For analogs of this compound, where the position and nature of the substituents are varied, SRR models can be developed to predict their reactivity in specific chemical transformations.

By calculating a set of molecular descriptors (such as HOMO/LUMO energies, Mulliken charges, and steric parameters) for a series of analogs and correlating them with experimentally determined reaction rates or yields, a predictive model can be built. For example, the effect of different electron-donating or electron-withdrawing groups on the nucleophilicity of the amine group could be modeled. This approach allows for the rational design of new derivatives with tailored chemical reactivity for specific synthetic purposes.

Chemical Reactivity, Transformations, and Mechanistic Investigations of 5 Methyl 2 3 Methylphenoxy Aniline

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Aryl Rings

The reactivity of 5-Methyl-2-(3-methylphenoxy)aniline in electrophilic and nucleophilic aromatic substitution reactions is dictated by the electronic effects of its substituents. The amino group is a strong activating group, while the methyl and phenoxy groups are also electron-donating, making the aniline (B41778) ring highly susceptible to electrophilic attack. chemistrysteps.comlibretexts.org Conversely, nucleophilic aromatic substitution typically requires the presence of strong electron-withdrawing groups, which are absent in this molecule. nih.govlibretexts.org

Electrophilic Aromatic Substitution:

The amino group directs incoming electrophiles to the ortho and para positions. byjus.com In this compound, the positions ortho and para to the amino group are C4, C6, and the carbon bearing the methylphenoxy group (C2). The C2 position is already substituted. The C6 position is sterically hindered by the adjacent methylphenoxy group. Therefore, electrophilic substitution is most likely to occur at the C4 position.

Common electrophilic aromatic substitution reactions for anilines include:

Halogenation: Reaction with bromine water typically leads to poly-substitution. byjus.com To achieve mono-substitution, the high reactivity of the aniline can be attenuated by acetylating the amino group to form an acetanilide (B955). libretexts.org

Nitration: Direct nitration with a mixture of nitric and sulfuric acid can lead to oxidation and the formation of a significant amount of the meta-substituted product due to the formation of the anilinium ion in the acidic medium. byjus.com Protecting the amino group as an acetanilide is a common strategy to favor the para-substituted product. libretexts.org

Sulfonation: Reaction with fuming sulfuric acid results in the formation of the corresponding aminobenzenesulfonic acid. byjus.com

Friedel-Crafts Reactions: Aniline does not undergo Friedel-Crafts reactions because the Lewis acid catalyst (e.g., AlCl3) forms a complex with the basic amino group, deactivating the ring. libretexts.org

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAAr) on an aniline ring is generally difficult due to the electron-rich nature of the ring. Such reactions typically require an aryl halide with strong electron-withdrawing groups (like a nitro group) positioned ortho or para to the leaving group. nih.govlibretexts.org this compound lacks these features, making it a poor substrate for classical SNAr reactions. However, substitution may be possible under harsh conditions or via alternative mechanisms such as those involving benzyne (B1209423) intermediates or concerted nucleophilic aromatic substitution (cSNAr). nih.gov

Oxidation and Reduction Pathways of the Amine and Ether Functionalities

The amine and ether functionalities in this compound are susceptible to both oxidation and reduction, leading to a variety of transformation products.

Oxidation:

Amine Group: The amino group is easily oxidized. Common oxidizing agents can convert anilines to a variety of products, including nitrosobenzenes, nitrobenzenes, and polymeric tars. libretexts.org Oxidation of aniline derivatives can also lead to the formation of N-centered radicals, which can undergo further reactions. nih.gov

Ether Functionality: The ether linkage is generally stable to oxidation. However, under strong oxidizing conditions, cleavage of the ether bond can occur.

Reduction:

Amine Group: The amino group is already in a reduced state and is not typically subject to further reduction.

Ether Functionality: The diaryl ether bond is generally resistant to reduction by common methods like catalytic hydrogenation. Cleavage of the ether linkage may be achieved under more forcing conditions using strong reducing agents or through specific ether cleavage reactions.

Complexation and Coordination Chemistry with Metal Centers

The nitrogen atom of the amino group and the oxygen atom of the ether group in this compound can act as donor atoms, allowing the molecule to function as a ligand in coordination complexes with various metal centers.

Design and Synthesis of this compound-Derived Ligands

This compound can be modified to create more elaborate ligands with enhanced coordination capabilities. A common strategy is to synthesize Schiff base ligands through the condensation reaction of the primary amino group with an aldehyde or ketone. edu.krdinternationaljournalcorner.com This introduces an imine (-C=N-) group, providing an additional coordination site. The choice of the carbonyl compound allows for the tuning of the steric and electronic properties of the resulting ligand. For example, using a salicylaldehyde (B1680747) derivative would introduce a hydroxyl group ortho to the imine, creating a tridentate ligand. orientjchem.org

The synthesis of such Schiff base ligands typically involves refluxing equimolar amounts of this compound and the desired aldehyde or ketone in a suitable solvent like ethanol. edu.krdresearchgate.net The resulting Schiff base can then be used to synthesize metal complexes by reacting it with a metal salt in an appropriate solvent. researchgate.net

Spectroscopic and Structural Characterization of Metal-Ligand Complexes

The characterization of metal complexes derived from this compound and its derivatives relies on a combination of spectroscopic and structural techniques.

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the coordination of the ligand to the metal center. In Schiff base complexes, a shift in the C=N stretching frequency to a lower or higher wavenumber upon complexation is indicative of coordination of the imine nitrogen. nih.gov The appearance of new bands corresponding to metal-nitrogen (M-N) and metal-oxygen (M-O) vibrations further supports complex formation. orientjchem.org

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the metal center. The d-d transitions observed in the visible region are characteristic of the coordination environment. For instance, the number and position of these bands can help distinguish between octahedral, tetrahedral, or square planar geometries. scirp.orgmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize diamagnetic complexes. Changes in the chemical shifts of the ligand protons and carbons upon coordination provide evidence of complex formation. nih.gov

Mass Spectrometry: Mass spectrometry helps in determining the molecular weight and stoichiometry of the complexes. nih.gov

Table 1: Spectroscopic Data for a Hypothetical Copper(II) Complex with a Schiff Base Ligand Derived from this compound

Spectroscopic TechniqueKey ObservationInterpretation
IR SpectroscopyShift in ν(C=N) from 1625 cm⁻¹ to 1610 cm⁻¹Coordination of imine nitrogen to Cu(II)
New bands at ~450 cm⁻¹ and ~520 cm⁻¹Formation of M-N and M-O bonds
UV-Visible SpectroscopyBroad d-d transition centered at ~650 nmDistorted octahedral or square planar geometry
EPR Spectroscopyg

Ligand Field Theory and Electronic Structure of Complexes

Ligand field theory (LFT) provides a framework for understanding the electronic structure and properties of transition metal complexes. wikipedia.org It describes how the interaction between the metal d-orbitals and the ligand orbitals leads to a splitting of the d-orbital energies. The magnitude of this splitting (Δ) and the resulting electronic configuration determine the magnetic properties, color, and reactivity of the complex. libretexts.org

In an octahedral complex, the d-orbitals split into a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dx²-y², dz²). libretexts.org The energy difference is denoted as Δo. In a tetrahedral complex, the splitting is inverted and smaller, with a lower-energy e set and a higher-energy t₂ set. libretexts.org

For complexes derived from this compound-based ligands, the nitrogen and oxygen donor atoms create a specific ligand field around the metal center. The strength of this ligand field influences the magnitude of Δ. The electronic spectrum of the complex can be used to experimentally determine Δ and other ligand field parameters, such as the Racah parameter (B), which relates to interelectronic repulsion. researchgate.net These parameters provide insight into the nature of the metal-ligand bonding, including the degree of covalency. orientjchem.orgresearchgate.net

Photochemical and Electrochemical Reactivity of this compound

The presence of the aniline and phenoxy moieties suggests that this compound may exhibit interesting photochemical and electrochemical behavior.

Photochemical Reactivity: Aromatic amines can undergo various photochemical reactions, including photooxidation and photoisomerization. The specific pathways for this compound have not been extensively reported but could involve the formation of radical cations upon UV irradiation.

Electrochemical Reactivity: The electrochemical oxidation of aniline derivatives has been studied. mdpi.com The oxidation potential is influenced by the substituents on the aromatic ring. The electron-donating groups in this compound would be expected to lower its oxidation potential compared to unsubstituted aniline. The initial step in the electrochemical oxidation is typically the formation of a radical cation, which can then undergo further reactions such as dimerization or reaction with the solvent or other nucleophiles present in the medium. mdpi.com

Advanced Applications of 5 Methyl 2 3 Methylphenoxy Aniline in Chemical Synthesis and Materials Science Research

Role in Organic Catalysis and Ligand Development

While direct studies on the application of 5-Methyl-2-(3-methylphenoxy)aniline in organic catalysis are not extensively documented in publicly available research, the broader class of substituted anilines and phenoxy-anilines serves as a crucial scaffold for the design of specialized ligands and organocatalysts. The electronic and steric properties of these molecules can be finely tuned through substitution on the aromatic rings, influencing the selectivity and activity of catalytic systems.

Application in Asymmetric Synthesis

The development of chiral ligands is paramount in asymmetric synthesis for the production of enantiomerically pure compounds, a critical requirement in the pharmaceutical industry. Aniline (B41778) derivatives are often employed as precursors to Schiff bases, which can then coordinate with metal centers to form chiral catalysts. For instance, Schiff base complexes derived from substituted anilines and salicylaldehydes with methyltrioxorhenium(VII) (MTO) have been investigated for their catalytic activity in olefin epoxidations. nih.gov Studies on N-(salicylidene)aniline derived Schiff base complexes have shown that electron-withdrawing substituents on the aniline moiety can lead to more effective catalysts. nih.gov This suggests that the electronic properties of the aniline ring in compounds like this compound could be leveraged to modulate the catalytic activity of their corresponding metal complexes.

Although specific examples involving this compound are not readily found, the principles of ligand design imply its potential as a building block for chiral ligands. The methyl and phenoxy groups would influence the steric environment around a metal center, which is a key factor in achieving high enantioselectivity.

Organocatalytic Transformations

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. Aniline derivatives can act as organocatalysts, for example, in promoting condensation reactions or as precursors for more complex catalytic systems. While there is a lack of specific research on this compound in this context, the fundamental reactivity of the aniline functional group makes it a candidate for such applications. The basicity of the amino group and the electronic nature of the aromatic rings can be exploited in various catalytic cycles.

Precursor for Advanced Polymeric Materials and Functional Polymers

The synthesis of high-performance polymers with tailored properties is a major focus of materials science research. Aromatic amines are key monomers in the production of thermally stable and mechanically robust polymers like polyamides and polyimides.

Monomer in Polymerization Reactions (e.g., polyamides, polyimides)

Aromatic polyamides and polyimides are known for their exceptional thermal and chemical resistance. The incorporation of flexible ether linkages and methyl groups into the polymer backbone, as would be the case with this compound, can enhance solubility and processability without significantly compromising thermal stability.

While direct polymerization of this compound is not widely reported, a study on polyamides synthesized from a complex diamine containing a 4-[4-(4-Aminophenoxy)-3-methyl-phenyl] fluoren-9-YL]-2-methyl-phenoxy]`aniline moiety demonstrates the utility of similar structural motifs. These polyamides, containing fluorene, ether, and methyl-substituted phenoxy groups, were synthesized by direct polycondensation with various dicarboxylic acids.

Similarly, novel polyimides have been synthesized from diamines containing phenoxy and naphthalene (B1677914) groups. [7, 12] For example, 2,6-bis(m-aminophenoxy)benzoyl naphthalene has been used to create polyimides with excellent thermal stability. [7, 12] Another example involves the synthesis of polyimides from 1,3-Bis(3-aminophenoxy-4'-benzoyl)benzene, which resulted in polymers with low glass transition temperatures while maintaining good thermal stability. These examples highlight the potential of phenoxy-aniline based monomers in creating advanced polymers.

Table 1: Properties of Polyamides Derived from a Related Diamine Monomer

Dicarboxylic Acid Co-monomerInherent Viscosity (dL/g)10% Weight Loss Temperature (°C)Glass Transition Temperature (°C)
bis(4-carboxyphenyl)ethylmethylsilane0.55520245
bis(4-carboxyphenyl)dimethylsilane0.60530255
bis(4-carboxyphenyl)methylphenylsilane0.58525260
bis(4-carboxyphenyl)diphenylsilane0.52540270

Data adapted from research on polyamides synthesized from 4-[4-[9-[4-(4-Aminophenoxy)-3-methyl-phenyl] fluoren-9-YL]-2-methyl-phenoxy]aniline.

Functionalization of Polymer Architectures

The modification of existing polymer structures to impart new functionalities is another important area of research. The introduction of specific chemical groups can alter a polymer's physical, chemical, and biological properties. While direct evidence for the use of this compound in polymer functionalization is scarce, the reactivity of the aniline group allows for its potential grafting onto polymer backbones containing suitable reactive sites. This could be a method to introduce the specific steric and electronic features of the 5-Methyl-2-(3-methylphenoxy) moiety into a polymer chain, potentially enhancing properties like solubility or thermal stability. Research on the polymerization of other functionalized aniline derivatives, such as ortho-(1-methylbut-2-en-1-yl)aniline, has shown that such modifications can improve the solubility of the resulting polymers.

Development of Supramolecular Assemblies and Host-Guest Systems

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. The ability of molecules to recognize and bind to each other is fundamental to many biological processes and has led to the development of novel materials and sensors.

While there is no specific literature on the supramolecular chemistry of this compound, the general principles of host-guest chemistry involving aniline derivatives are well-established. Anilinium ions, the protonated form of anilines, can act as guests that are recognized and encapsulated by host molecules such as crown ethers and cucurbiturils. [1, 2] The stability of these host-guest complexes is influenced by factors such as the position and nature of substituents on the aniline ring. nih.gov

For instance, a study on the complexation of various methyl-substituted anilinium ions with 18-crown-6 (B118740) showed that the stability of the complex is sensitive to steric hindrance from the methyl groups. nih.gov This suggests that the methyl groups on this compound would play a significant role in its binding to macrocyclic hosts.

Table 2: Stability Constants (log K) for the Complexation of Substituted Anilinium Ions with 18-Crown-6 in Methanol

Anilinium Ion Guestlog K
Anilinium> 4.8
4-Methylanilinium4.8
3,4-Dimethylanilinium4.5
3-Methylanilinium4.2
2-Methylanilinium2.7

Data adapted from a study on host-guest interactions between macrocycles and methyl-substituted anilinium ions. nih.gov This table illustrates the effect of methyl group substitution on binding affinity, providing a basis for predicting the behavior of more complex derivatives.

The phenoxy group in this compound could also participate in π-π stacking interactions, further influencing the formation and stability of supramolecular assemblies. The design of specific host molecules that can selectively bind this compound could lead to applications in separation science and chemical sensing.

Functional Dyes, Pigments, and Optical Materials (focus on chemical principles and properties)

Chemical Principles of Azo Dye and Pigment Synthesis

The primary route to synthesizing colored compounds from this compound involves the formation of azo dyes. Azo dyes are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) that connects two aromatic rings, forming an extended π-conjugated system responsible for absorbing light in the visible spectrum. nih.govnih.gov The synthesis is a well-established two-step process known as diazo coupling. nih.govunb.capsiberg.com

Diazotization: The first step is the conversion of the primary aromatic amine, in this case, this compound, into a diazonium salt. This reaction is typically carried out at low temperatures (0–5 °C) using sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid like hydrochloric acid (HCl). nih.govunb.ca The acid reacts with sodium nitrite to form nitrous acid, which then reacts with the aniline derivative to produce the highly reactive diazonium salt. These salts are generally unstable and are used immediately in the next step. nih.gov

Azo Coupling: The diazonium salt then acts as an electrophile in a reaction with a coupling component, which is an electron-rich aromatic compound such as a phenol (B47542), naphthol, or another aniline derivative. nih.govpsiberg.com This electrophilic aromatic substitution reaction forms the stable azo linkage and creates the final dye molecule. nih.gov

The specific color and properties of the resulting dye, such as solubility, light-fastness, and thermal stability, are determined by the molecular structures of both the parent aniline and the coupling partner. researchgate.net The auxochromic groups (e.g., -OH, -NH₂) on the coupling component and the substituents on the aniline ring influence the electronic properties of the conjugated system, thereby tuning the absorption spectrum of the dye.

StepReactionKey Reagents & ConditionsChemical Principle
1. DiazotizationAmine → Diazonium SaltThis compound, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), 0–5 °CFormation of a reactive electrophile (diazonium ion) from the primary aromatic amine. nih.govunb.ca
2. Azo CouplingDiazonium Salt + Coupling Component → Azo DyeAromatic compound with electron-donating groups (e.g., β-Naphthol, Phenol, N,N-dimethylaniline)Electrophilic aromatic substitution where the diazonium ion attacks the electron-rich coupling partner to form the chromophoric -N=N- bond. nih.govpsiberg.com

Research Findings in Pigment Properties

While specific research on pigments derived directly from this compound is not widely published, studies on analogous structures provide valuable insights. For instance, research on pigments derived from other amino compounds demonstrates that properties can be significantly enhanced through post-synthesis modifications. Heating newly formed azo pigments in high-boiling point solvents can induce dimerization or recrystallization, leading to materials that are more intensely colored, more resistant to high temperatures (up to 350°C) and organic solvents, and exhibit superior light-fastness. researchgate.net The choice of the coupling component is critical; for example, coupling with various substituted arylides can produce a range of shades from greenish-yellow to orange and brown. researchgate.net

Potential in Advanced Optical Materials

Beyond traditional dyes, aniline derivatives are foundational to the creation of advanced optical materials, including conductive polymers and photodetectors. Research on poly(3-methyl aniline) (P3MA), a polymer synthesized from a related monomer, highlights this potential. nih.gov When P3MA is incorporated into composites with materials like graphene oxide (GO) or arsenic oxides, the resulting materials exhibit enhanced optical and electronic properties. nih.govmdpi.com

These composite materials show significantly increased optical absorbance across the UV, visible, and near-infrared regions. nih.govmdpi.com A key finding is the reduction of the optical bandgap. For example, the formation of a GO/P3MA composite leads to a decrease in the bandgap from 2.4 eV to 1.6 eV. nih.gov Similarly, a composite of P3MA with As₂O₃/As(OH)₃ resulted in a material with a bandgap of 1.73 eV. mdpi.com This narrowing of the bandgap is crucial as it allows the material to absorb lower-energy photons, extending its photosensitivity across a broader spectrum. Such materials are being developed for use as photoelectrodes in light-sensing devices and photodetectors. nih.govmdpi.com

The polymerization of this compound could similarly yield a polymer with unique optical characteristics, influenced by its specific phenoxy and methyl substitutions. These groups could enhance solubility and thermal stability, making it a candidate for creating novel polymer-based optical sensors and other optoelectronic components.

Material SystemKey Research FindingMeasured PropertySignificance
Graphene Oxide (GO) / Poly(3-methyl aniline) (P3MA)Composite formation enhances light absorption and reduces the material's bandgap.Bandgap decreased from 2.4 eV to 1.6 eV. nih.govImproved efficiency for light detection in the visible and near-IR regions for photodetector applications. nih.gov
As₂O₃–As(OH)₃ / Poly(3-methyl aniline) (P3MA)Decoration of the polymer with arsenic oxides creates a highly porous nanocomposite with wide optical absorption.Bandgap of 1.73 eV; average crystalline size of 22 nm. mdpi.comSuitable for use as a photoelectrode for photon sensing and photodiode applications due to high sensitivity. mdpi.com

Analytical Method Development for the Research Scale Characterization and Quantification of 5 Methyl 2 3 Methylphenoxy Aniline

Advanced Chromatographic Techniques (e.g., HPLC, GC, SFC) for Purity and Separation

Chromatographic techniques are the cornerstone of separating individual components from a mixture. For a compound like 5-Methyl-2-(3-methylphenoxy)aniline, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) each offer distinct advantages for purity assessment and separation from isomers and impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile technique for the analysis of non-volatile or thermally labile compounds. A reversed-phase HPLC method would be the most common starting point for the separation of this compound. The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. Method development would involve optimizing the column chemistry, mobile phase composition, and detector settings. For instance, a C18 or phenyl-hexyl column could provide suitable retention and selectivity. The mobile phase would likely consist of a gradient of water and an organic solvent like acetonitrile (B52724) or methanol, with a small amount of acid (e.g., formic acid) or buffer to ensure good peak shape for the amine.

Gas Chromatography (GC): GC is a powerful technique for the separation of volatile compounds. Due to the polarity and potential for hydrogen bonding of the primary amine group in this compound, direct analysis by GC can lead to poor peak shape and column bleed. Therefore, derivatization is often required to block the active amine hydrogen, increase volatility, and improve chromatographic performance. iu.edu Silylation with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or acylation with trifluoroacetic anhydride (B1165640) (TFAA) are common strategies. iu.edu The choice of a mid-polarity capillary column, such as one with a 5% phenyl-polysiloxane stationary phase, would be appropriate for separating the derivatized analyte from related impurities.

Supercritical Fluid Chromatography (SFC): SFC is a form of normal-phase chromatography that uses a supercritical fluid, typically carbon dioxide, as the main mobile phase. researchgate.netresearchgate.net It is known for its fast analysis times and reduced consumption of organic solvents. pageplace.de SFC can be an excellent alternative for the separation of isomers and is particularly well-suited for the analysis of amines. researchgate.netnih.gov The mobile phase often includes a polar organic co-solvent (modifier) such as methanol, and an additive like an amine or acid to improve peak shape. researchgate.net SFC can provide different selectivity compared to HPLC and GC, making it a valuable tool in a comprehensive analytical workflow. pageplace.de

Table 1: Exemplar Chromatographic Conditions for the Analysis of Substituted Aromatic Amines

Parameter HPLC GC (after derivatization) SFC
Column C18, 150 x 4.6 mm, 5 µm5% Phenyl-polysiloxane, 30 m x 0.25 mm, 0.25 µmChiral or achiral stationary phase, e.g., aminopropylsilica, 125 x 4.6 mm
Mobile Phase/Carrier Gas A: 0.1% Formic acid in WaterB: Acetonitrile (Gradient)HeliumA: Supercritical CO2B: Methanol with 0.1% additive (e.g., trifluoroacetic acid) (Isocratic or Gradient)
Flow Rate 1.0 mL/min1.0 mL/min3.0 mL/min
Temperature 30 °C80 °C to 300 °C gradient40 °C
Detection UV at 254 nm or Diode Array DetectorFlame Ionization Detector (FID) or Mass Spectrometry (MS)UV at 254 nm

This table presents typical starting conditions that would require optimization for the specific analysis of this compound.

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS, LC-NMR) for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the unambiguous identification of compounds in complex mixtures. aatbio.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry. After separation on the GC column, the derivatized this compound would enter the mass spectrometer, where it is ionized (typically by electron ionization - EI) and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for structural confirmation. The fragmentation of the silyl (B83357) derivative would likely involve cleavage of the silyl group and fragmentation of the aromatic rings and the ether linkage. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and selective technique for quantifying compounds in complex matrices. nih.gov In this technique, the analyte is separated by HPLC and then ionized, typically using electrospray ionization (ESI). The protonated molecule (precursor ion) is selected and then fragmented to produce product ions. The transition from a specific precursor ion to a specific product ion is monitored (Multiple Reaction Monitoring - MRM), providing excellent selectivity and sensitivity. nih.gov For this compound, a method could be developed to monitor the transition of its protonated molecular ion to characteristic fragment ions. iu.edunih.gov

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): LC-NMR directly couples HPLC with NMR spectroscopy, allowing for the acquisition of NMR spectra of separated compounds. globalresearchonline.netnih.govresearchgate.netresearchgate.net This technique is particularly powerful for the unambiguous structural elucidation of isomers, which may have identical mass spectra. nih.gov While less sensitive than MS, LC-NMR can provide detailed structural information, confirming the connectivity of the methyl groups and the phenoxy substituent on the aniline (B41778) ring of this compound. The experiment can be run in on-flow, stopped-flow, or loop-storage modes, depending on the concentration of the analyte. globalresearchonline.netmdpi.com

Table 2: Potential Mass Spectrometry Transitions for LC-MS/MS Analysis

Compound Precursor Ion (m/z) Product Ion 1 (m/z) Product Ion 2 (m/z) Ionization Mode
This compound[M+H]⁺Hypothetical fragment 1Hypothetical fragment 2ESI+

This table illustrates the type of data that would be generated during LC-MS/MS method development. The specific m/z values would need to be determined experimentally.

Spectrophotometric and Fluorometric Methods for Research Quantification

Spectrophotometric and fluorometric methods offer simpler and more rapid approaches for quantification in a research setting, provided the analyte has suitable chromophores or fluorophores and the sample matrix is not overly complex.

UV-Vis Spectrophotometry: Aromatic compounds like this compound absorb ultraviolet (UV) light due to the presence of the benzene (B151609) rings. A UV-Vis spectrum would show characteristic absorption maxima (λmax). For aniline, the excitation peak is around 286 nm. aatbio.com The presence of the phenoxy and methyl substituents would be expected to cause a slight shift in the absorption maxima. Once the λmax is determined, a calibration curve of absorbance versus concentration can be constructed according to the Beer-Lambert law for quantification.

Fluorometric Methods: Some aniline derivatives exhibit fluorescence. acs.org The fluorescence properties of this compound would need to be investigated. If it is fluorescent, a method based on measuring the emission intensity at a specific wavelength, when excited at another specific wavelength, could be developed. Fluorescence spectroscopy is often more sensitive and selective than absorption spectroscopy. The fluorescence of aniline itself is known, with an emission peak around 336 nm. aatbio.com The quantum yield and lifetime can be sensitive to the solvent environment. acs.org

Table 3: Estimated Spectroscopic Properties

Method Parameter Estimated Value
UV-Vis SpectrophotometryAbsorption Maximum (λmax)~280-300 nm
FluorometryExcitation Maximum (λex)~290 nm
FluorometryEmission Maximum (λem)~340 nm

These values are estimations based on the parent compound aniline and would need to be experimentally verified for this compound.

Electrochemical Analytical Methods

Electrochemical methods can provide a sensitive and low-cost alternative for the quantification of electroactive compounds like anilines.

The primary amine group of this compound is susceptible to electrochemical oxidation. Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), or amperometry could be employed. In CV, the potential is swept and the resulting current is measured, which can provide information about the oxidation potential of the compound. For substituted anilines, the oxidation potentials are influenced by the nature and position of the substituents on the aromatic ring. The electrochemical oxidation of aromatic amines can be studied at a glassy carbon electrode, with well-defined peaks typically observed between +0.45 and +0.78 V. researchgate.net DPV can offer improved sensitivity for quantification. These methods could be particularly useful when coupled with HPLC (HPLC-ED) for the selective detection of the target analyte in complex samples. researchgate.net

Future Research Directions and Emerging Opportunities for 5 Methyl 2 3 Methylphenoxy Aniline

Exploration of Unprecedented Chemical Reactivity and Novel Transformations

The unique electronic and steric environment of 5-Methyl-2-(3-methylphenoxy)aniline, arising from the interplay between the electron-donating amino and methyl groups and the phenoxy substituent, opens avenues for exploring novel chemical reactions. Future research could focus on leveraging this distinct reactivity for unprecedented molecular transformations.

One promising area is the selective functionalization of the aromatic rings through C-H activation . Organometallic catalysis, particularly with palladium, rhodium, and copper, has emerged as a powerful tool for the direct introduction of new functional groups onto arenes, bypassing the need for pre-functionalized substrates. For this compound, the directing capabilities of the amine and ether oxygen could be exploited to achieve regioselective C-H functionalization at various positions on both phenyl rings. For instance, palladium-catalyzed C-H olefination, a reaction known to be directed by weakly coordinating ethers, could be explored to introduce vinyl groups, which are valuable precursors for polymerization and further synthetic modifications. rsc.org

Furthermore, the aniline (B41778) nitrogen atom is a prime site for novel C-N cross-coupling reactions . Modern catalytic systems, often employing palladium or copper, enable the formation of C-N bonds with a wide range of partners, including aryl halides, boronic acids, and even other amines. rsc.orgacs.orgnih.gov Investigating these reactions with this compound could lead to the synthesis of complex triarylamines or other nitrogen-containing architectures with interesting electronic and photophysical properties.

The development of photocatalytic methods also presents exciting opportunities. Photoinduced reactions, often utilizing organic dyes or transition metal complexes as catalysts, can enable unique transformations under mild conditions. For instance, photocatalytic dehydrogenation could be explored to synthesize novel aromatic structures derived from the aniline moiety. nih.gov Additionally, photoinduced difluoroalkylation of the aniline ring could introduce fluorinated motifs, which are highly sought after in medicinal chemistry and materials science for their ability to modulate electronic properties and metabolic stability. nih.gov

Potential Reaction Type Catalyst/Reagent Example Potential Product Feature Relevant Research Area
C-H OlefinationPd(OAc)₂ / MPAA LigandVinyl-substituted anilinePolymer Precursors, Organic Electronics
C-N Cross-CouplingPalladium/Buchwald LigandsTriarylamine derivativesHole-Transport Materials, OLEDs
Photocatalytic DehydrogenationOrganic Photoredox CatalystExtended aromatic systemsOrganic Electronics, Dyes
Photoinduced DifluoroalkylationEosin Y / Ethyl difluoroiodoacetateFluorinated aniline derivativesMedicinal Chemistry, Agrochemicals

Design and Synthesis of Advanced Functional Materials with Tunable Properties

The structural rigidity and potential for functionalization make this compound an excellent building block for a variety of advanced functional materials with properties that can be tuned through chemical design.

A significant opportunity lies in the synthesis of high-performance polymers . Substituted anilines are well-known monomers for the production of polyanilines, a class of conducting polymers with applications in sensors, antistatic coatings, and electrochromic devices. nih.govrsc.orgrsc.org The specific substitution pattern of this compound could lead to polyanilines with modified solubility, processability, and electronic properties. The phenoxy group, in particular, could influence the polymer's morphology and inter-chain interactions, potentially leading to materials with enhanced thermal stability or novel sensory responses. nih.govrsc.orgresearchgate.net For example, thin films of such polymers could be highly sensitive to ammonia (B1221849) or moisture, making them suitable for chemical sensor applications. nih.govresearchgate.netmdpi.com

Another promising avenue is the creation of porous organic polymers (POPs) . These materials are characterized by high surface areas and tunable pore sizes, making them attractive for applications in gas storage, separation, and catalysis. Aniline derivatives can be used as monomers in the synthesis of azo-linked POPs or other nitrogen-rich frameworks. researchgate.netnih.govacs.orgacs.org By polymerizing derivatives of this compound, it may be possible to create POPs with specific affinities for certain molecules, such as aniline itself or other organic pollutants, for applications in water purification. researchgate.net The inherent functionality of the monomer could also be exploited to create cationic POPs for anion exchange applications. nih.govacs.org

The synthesis of discrete organic electronic materials is also a key research direction. The core structure is reminiscent of building blocks used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). By strategically introducing electron-donating or electron-withdrawing groups, the electronic properties, such as the HOMO/LUMO energy levels and the bandgap, can be precisely tuned. nih.gov This tunability is crucial for optimizing the performance of organic electronic devices.

Material Type Synthetic Approach Tunable Properties Potential Applications
Conducting PolymersOxidative PolymerizationSolubility, Conductivity, MorphologyChemical Sensors, Antistatic Coatings
Porous Organic PolymersReductive Homocoupling, etc.Surface Area, Pore Size, Adsorption SelectivityWater Purification, Gas Storage, Catalysis
Organic Electronic MaterialsCross-Coupling ReactionsHOMO/LUMO Levels, Bandgap, Charge MobilityOLEDs, OPVs, OFETs

Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry and Materials Design

The vast chemical space that can be explored starting from this compound makes it an ideal candidate for the application of machine learning (ML) and artificial intelligence (AI) in predictive chemistry and materials design. These computational tools can accelerate the discovery of new molecules and materials with desired properties, reducing the need for extensive and costly experimental work. chemrxiv.orgaalto.fichemrxiv.org

Predicting molecular properties is a key application of ML in this context. By training models on datasets of known molecules, it is possible to predict properties such as atomization energies, electronic properties (HOMO/LUMO energies, bandgaps), and even the outcome of chemical reactions. chemrxiv.orgchemrxiv.orgbohrium.comicisequynhon.com For derivatives of this compound, ML models could be developed to predict how different substituents would affect their electronic and photophysical properties, guiding the synthesis of molecules with optimal characteristics for specific applications, such as organic electronics. chemrxiv.orgchemrxiv.orgicisequynhon.com

In the realm of materials science, ML can be used for polymer property prediction . By inputting the structure of the monomer, ML models can predict the properties of the resulting polymer, such as its glass transition temperature, melting point, and mechanical properties. nih.govnih.govarxiv.orgacs.org This would allow for the in silico screening of a large number of potential polymers derived from this compound, identifying the most promising candidates for experimental synthesis. Graph convolutional networks (GCNs) and other deep learning architectures have shown particular promise in this area. nih.govarxiv.orgacs.org

Furthermore, inverse design approaches powered by AI can be employed to generate novel molecular structures with a predefined set of desired properties. By specifying the target characteristics, such as a particular bandgap or adsorption affinity, generative models can propose new derivatives of this compound that are likely to exhibit these properties. This approach has the potential to dramatically accelerate the materials discovery process.

ML/AI Application Predicted/Designed Property Impact on Research
Molecular Property PredictionHOMO/LUMO energies, bandgapRational design of organic electronic materials
Polymer Property PredictionGlass transition temperature, mechanical strengthAccelerated discovery of high-performance polymers
Inverse Molecular DesignNovel structures with target propertiesDe novo design of functional molecules and materials

Potential in Renewable Energy and Environmental Applications (focus on chemical mechanisms)

The chemical functionalities present in this compound suggest its potential utility in renewable energy and environmental remediation, primarily through its involvement in specific chemical mechanisms.

In the context of renewable energy , aromatic amines are being explored for their role in CO₂ capture and conversion . The amine group can reversibly react with CO₂ to form carbamates or bicarbonates, thus capturing it from flue gases or the atmosphere. acs.orgmdpi.comutoronto.caresearchgate.netresearchportal.bersc.orgrsc.orgnih.gov The mechanism typically involves the nucleophilic attack of the amine nitrogen on the carbon atom of CO₂, often catalyzed by a second amine molecule or water. nih.govnih.gov

CO₂ Capture Mechanism: R₂NH + CO₂ ⇌ R₂NCOOH (Carbamic acid) R₂NCOOH + R₂NH ⇌ R₂NCOO⁻ + R₂NH₂⁺ (Carbamate salt)

Following capture, the CO₂ can be electrochemically converted to valuable products like carbon monoxide or formate. acs.orgutoronto.carsc.orgrsc.org In such integrated systems, the amine not only captures CO₂ but can also act as a catalyst or co-catalyst in the electrochemical reduction process. acs.org The specific structure of this compound could influence the efficiency of both the capture and conversion steps.

In environmental applications , the focus is on the degradation of persistent organic pollutants. Diphenyl ether derivatives, particularly polybrominated diphenyl ethers (PBDEs), are known environmental contaminants. Understanding the degradation pathways of such compounds is crucial for developing remediation strategies. The photocatalytic degradation of diphenyl ethers often proceeds through reductive debromination or oxidation. nih.govnih.govresearchgate.net For this compound, photocatalysis could lead to the cleavage of the ether bond or the oxidation of the aniline and methyl-substituted rings. The degradation mechanism would likely involve reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂), as well as direct photolysis. nih.gov

Proposed Photocatalytic Degradation Pathway:

Generation of ROS: Semiconductor photocatalyst + hν → e⁻ + h⁺; h⁺ + H₂O → •OH; e⁻ + O₂ → O₂•⁻

Attack by ROS: The aromatic rings of this compound are attacked by •OH, leading to hydroxylated intermediates.

Ring Opening: Further oxidation of these intermediates can lead to the cleavage of the aromatic rings and ultimately to mineralization (conversion to CO₂, H₂O, and mineral acids).

The study of these mechanisms for this compound could provide valuable insights into the environmental fate of related pollutants and inform the design of more effective remediation technologies.

Application Area Key Role of Compound Underlying Chemical Mechanism
CO₂ Capture and ConversionCO₂ absorbent and co-catalystNucleophilic addition of amine to CO₂, electrochemical reduction of captured CO₂
Environmental RemediationModel for pollutant degradationPhotocatalytic oxidation via reactive oxygen species, ether bond cleavage

Q & A

Q. What are the optimal synthetic routes for 5-Methyl-2-(3-methylphenoxy)aniline, and how do reaction conditions influence yield?

Answer: The synthesis of this compound typically involves multi-step pathways, including aromatic substitution and functional group protection/deprotection. For example, analogous aniline derivatives (e.g., 5-(ethylsulfonyl)-2-methoxyaniline) are synthesized via sequential sulfonation, alkylation, nitration, and catalytic hydrogenation steps . Key factors include:

  • Catalyst selection : Pd/C for hydrogenation (90% yield in nitro group reduction) .
  • Temperature control : Reflux conditions for alkylation (e.g., ethyl iodide with NaHCO₃ in THF/water) .
  • Solvent systems : Mixed solvents (e.g., THF/H₂O) enhance reaction homogeneity and selectivity .
    Yield optimization requires careful stoichiometric balancing (e.g., 2.5 equivalents of alkylating agents) and purification via column chromatography .

Q. How is the molecular structure of this compound characterized experimentally?

Answer: Structural elucidation combines spectroscopic and crystallographic methods:

  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methyl groups at 5-position and phenoxy groups at 2-position) .
  • X-ray crystallography : Programs like SHELX refine crystal structures, resolving bond angles and torsion angles critical for understanding steric effects .
  • Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns .

Q. What are the primary chemical reactions involving this compound in organic synthesis?

Answer: This compound participates in:

  • Pd-catalyzed C–H functionalization : Para-selective olefination or arylation via S,O-ligand coordination, enabling modular derivatization .
  • Nucleophilic aromatic substitution : Reactivity at the aniline NH₂ group for heterocycle formation (e.g., oxadiazoles) .
  • Photocatalytic degradation : Under simulated solar radiation, advanced oxidation processes (AOPs) like MnFe₂O₄/Zn₂SiO₄ catalyze breakdown into less toxic intermediates .

Advanced Research Questions

Q. How can researchers resolve contradictory data in synthetic pathways (e.g., unexpected byproducts or low yields)?

Answer: Contradictions often arise from competing reaction mechanisms. For example, nitration of this compound analogs may yield dinitro derivatives under acidic conditions (HNO₃/H₂SO₄), requiring alternative protocols (e.g., dilute HNO₃ at 100°C) to suppress side reactions . Mitigation strategies include:

  • Kinetic vs. thermodynamic control : Adjusting temperature/reactivity (e.g., 0°C for sulfonation to prevent over-alkylation) .
  • Computational modeling : DFT calculations predict regioselectivity in electrophilic substitutions .

Q. What methodologies assess the environmental fate of this compound in soil and water systems?

Answer:

  • Soil column experiments : Simulate vertical migration under varying pumping speeds; quantify adsorption coefficients (Kd) and biodegradation rates via HPLC-MS .
  • Box-Behnken experimental design : Optimizes photocatalytic degradation parameters (e.g., pH, catalyst loading, irradiation time) using response surface methodology .
  • Interphase partitioning studies : GC-MS tracks volatilization and leaching potential in heterogeneous soil layers .

Q. How do computational tools aid in predicting the reactivity and toxicity of this compound?

Answer:

  • Molecular docking : Screens interactions with biological targets (e.g., VEGFR2 kinase for anticancer activity) .
  • QSAR models : Correlate substituent effects (e.g., electron-withdrawing phenoxy groups) with acute toxicity (LC50) .
  • ADMET prediction : Software like Schrödinger’s QikProp evaluates pharmacokinetic properties (e.g., logP, bioavailability) .

Q. What are the mechanistic insights into the compound’s potential carcinogenicity?

Answer: Aniline derivatives are suspected carcinogens due to:

  • Metabolic activation : Cytochrome P450 enzymes oxidize the aromatic amine to nitroso intermediates, forming DNA adducts .
  • In vitro assays : Ames tests with Salmonella typhimurium (TA98 strain) detect mutagenicity; micronucleus assays assess chromosomal damage .
  • Regulatory thresholds : Compare exposure limits (e.g., OSHA PEL: 2 ppm) with experimental LC50 values .

Q. How does this compound perform in catalytic applications (e.g., cross-coupling reactions)?

Answer:

  • Methylation catalysis : Cyclometalated Ru complexes enable green methylation with methanol (vs. toxic methyl halides), achieving >90% conversion .
  • Suzuki-Miyaura coupling : Pd(PPh₃)₄ catalyzes biaryl formation; ligand design (e.g., S,O-donors) enhances para-selectivity .

Q. What strategies optimize pharmacological activity while minimizing toxicity?

Answer:

  • Bioisosteric replacement : Substitute phenoxy groups with trifluoromethoxy (-OCF₃) to improve metabolic stability .
  • Prodrug design : Mask the aniline NH₂ as a carbamate, reducing hepatotoxicity .
  • In vivo efficacy : Zebrafish models evaluate developmental toxicity; murine xenografts assess tumor inhibition .

Q. How are advanced analytical techniques applied to quantify trace residues of this compound?

Answer:

  • LC-MS/MS : Multiple reaction monitoring (MRM) detects ppb-level residues in environmental samples (LOQ: 0.1 µg/L) .
  • Isotope dilution : ¹³C-labeled internal standards improve quantification accuracy in complex matrices .
  • Microextraction methods : Solid-phase microextraction (SPME) pre-concentrates analytes prior to GC-TOF analysis .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.